2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of chloroethyl and chloromethyl groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane typically involves the reaction of ethanolamine with organic acids and hydrogen chloride. This process results in the formation of 2-chloroethylamine hydrochloride, which is then further reacted to introduce the spirocyclic structure . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of byproducts and the use of environmentally friendly reagents are considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with additional oxygen-containing groups .
Scientific Research Applications
2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane involves its interaction with molecular targets through its chloroethyl and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on biological molecules, leading to various biological effects. The spirocyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Diazaspiro[4.5]decane: This compound shares the spirocyclic structure but differs in the functional groups attached to the spiro ring.
Chloromethyl Group Compounds: Compounds with the chloromethyl group, such as chloromethyl chloroformate, have similar reactivity but different structural features.
Dichloroaniline: This compound contains chlorine atoms and an amino group, making it structurally similar but functionally different.
Uniqueness
2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane is unique due to its combination of chloroethyl and chloromethyl groups within a spirocyclic framework.
Properties
Molecular Formula |
C12H21Cl2N |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
2-(2-chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H21Cl2N/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10H2 |
InChI Key |
MITDYYRVRYLRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCl)CCN(C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.